molecular formula C10H9BrN4O2 B2748226 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 2176201-18-4

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2748226
CAS No.: 2176201-18-4
M. Wt: 297.112
InChI Key: SRMBZMVEQDJHAD-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone (CAS 2176201-18-4) is a high-value chemical building block with significant potential in pharmaceutical and medicinal chemistry research. This compound features a unique molecular architecture with a 5-bromofuran moiety and a 1,2,3-triazole-functionalized azetidine ring, making it a versatile scaffold for the design and synthesis of novel bioactive molecules . The structural motifs present in this compound are of high interest in anticancer research. The 1,2,3-triazole ring is a known pharmacophore in drug discovery, with demonstrated utility in the development of multi-target anticancer agents . Furthermore, azetidine-containing compounds have shown promising antiproliferative and antimitotic activity by targeting tubulin polymerization, a key mechanism for anticancer drug development . Researchers can explore this compound as a core structure for developing potential single-molecule multiple-target anticancer agents, a strategy aimed at overcoming drug resistance . Beyond oncology, the triazole ring system is extensively investigated for its antimicrobial properties. Compounds featuring this functional group have shown promising activity against various bacterial strains, acting as potential inhibitors of key enzymes like dehydrosqualene synthase . This makes this compound a compelling candidate for researchers synthesizing new antimicrobial leads. This product is offered with guaranteed high purity and is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-12-3-4-13-15/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMBZMVEQDJHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone is a novel chemical entity that has garnered attention for its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound belongs to the class of azetidines and incorporates a triazole ring linked to a furan moiety, which contributes to its biological properties. The molecular formula is C16H14N4OC_{16}H_{14}N_4O with a molecular weight of approximately 278.31 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Synthesis

The synthesis typically involves a click chemistry approach , utilizing the Huisgen 1,3-dipolar cycloaddition reaction. This method allows for the efficient formation of the triazole ring and subsequent coupling with the azetidine and furan components. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Colon Cancer : The compound showed effective inhibition of cell growth in HCT116 and HT29 colon cancer cell lines.
  • Lung Cancer : It also demonstrated cytotoxic effects on A549 lung cancer cells.

Table 1 summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)
HCT11612.5
HT2915.0
A54910.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . It has shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 8 µg/mL.
  • Gram-negative bacteria : Moderate activity against Escherichia coli with an MIC of 16 µg/mL.

Table 2 presents the antimicrobial efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key cellular pathways associated with proliferation and survival in cancer cells. The presence of the triazole ring is believed to play a crucial role in binding to target enzymes or receptors involved in these pathways.

Case Studies

A notable case study involved the treatment of human colon cancer xenografts in mice using this compound. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Toxicity and Safety

The toxicity profile of this compound has been assessed through various in vitro and in vivo studies. Preliminary findings suggest low toxicity levels; however, further investigations are necessary to establish comprehensive safety data.

Comparison with Similar Compounds

(5-Bromofuran-2-yl)(2-((3-Fluorobenzyl)thio)-4,5-Dihydro-1H-Imidazol-1-yl)methanone

Key Differences :

  • Heterocyclic Core : Replaces the azetidine-triazole unit with a dihydroimidazole ring containing a thioether group (3-fluorobenzylthio).
  • Electronic Effects : The thioether introduces sulfur’s polarizability, while fluorine on the benzyl group increases electronegativity, altering dipole moments compared to the triazole-azetidine system.
  • Biological Implications : Dihydroimidazole derivatives are often associated with kinase inhibition, whereas azetidine-triazole systems may favor orexin receptor interactions (see Table 1) .

(3-(3-(2H-1,2,3-Triazol-2-yl)Benzyl)Morpholino-2,2-d2)(4-Methyl-2-(2H-1,2,3-Triazol-2-yl)Phenyl)methanone

Key Differences :

  • Deuterated Morpholine : Incorporates a morpholine ring (6-membered oxygen-nitrogen heterocycle) with deuterium at C2, enhancing metabolic stability compared to azetidine.
  • Synthetic Route : Uses HATU/DIPEA coupling (), whereas the target compound may employ alternative amidation strategies .

[(7R)-4-(5-Chloro-1,3-Benzoxazol-2-yl)-7-Methyl-1,4-Diazepan-1-yl][5-Methyl-2-(2H-1,2,3-Triazol-2-yl)Phenyl]methanone

Key Differences :

  • Diazepane vs.
  • Benzoxazole Substitution : The 5-chloro-benzoxazol-2-yl group introduces halogen-based hydrophobicity and π-stacking capability, differing from the bromofuran’s electronic profile.

5-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)-3-Methylfuran-2(5H)-one

Key Differences :

  • Furanone vs. Bromofuran: The α,β-unsaturated furanone core introduces electrophilicity, contrasting with the bromofuran’s aromatic stability.
  • Cyclopropyl-Triazole : The cyclopropyl group on the triazole increases steric bulk and ring strain, which may hinder rotational freedom compared to the azetidine-linked triazole .

Comparative Data Table

Property Target Compound Dihydroimidazole Analog Morpholine-Triazole Analog Diazepane-Benzoxazole Analog
Core Structure Azetidine + Triazole + Bromofuran Dihydroimidazole + Thioether + Bromofuran Morpholine + Dual Triazoles Diazepane + Benzoxazole + Triazole
Molecular Weight ~340 g/mol (estimated) ~390 g/mol ~450 g/mol ~480 g/mol
LogP (Predicted) 2.8 (moderate lipophilicity) 3.2 (higher due to thioether) 2.5 (deuterated morpholine reduces lipophilicity) 3.5 (chlorine and benzoxazole increase lipophilicity)
Biological Activity Potential CNS modulation (inferred from triazole motifs) Kinase inhibition (hypothesized) Not reported Dual orexin receptor antagonism
Metabolic Stability Moderate (azetidine resists oxidation) Low (dihydroimidazole prone to hydrolysis) High (deuteration slows metabolism) Low (diazepane susceptible to CYP450)

Research Findings and Implications

  • Structural Flexibility : Azetidine’s compact size may confer better blood-brain barrier penetration compared to diazepane or morpholine analogs, making the target compound a candidate for CNS-targeted therapies .
  • Triazole Role : The 2H-1,2,3-triazole’s hydrogen-bond acceptor capacity is conserved across analogs, suggesting a common pharmacophore for receptor interactions .
  • Synthetic Challenges: Bromofuran incorporation requires careful halogen-handling protocols, contrasting with safer benzoxazole or furanone syntheses .

Q & A

Q. What are the optimal synthetic routes for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone?

The synthesis involves multi-step reactions focusing on regioselective coupling of the azetidine-triazole and bromofuran moieties. Key steps include:

  • Azetidine functionalization : Reacting 3-aminoazetidine with propargyl bromide under basic conditions to introduce the triazole precursor .
  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, requiring anhydrous DMF and controlled temperatures (60–70°C) .
  • Methanone coupling : Using 5-bromofuran-2-carboxylic acid activated via DCC/DMAP to acylate the azetidine nitrogen .

Table 1 : Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Azetidine-triazole formationCuI, DIPEA, DMF, 70°C65–75>95%
Methanone couplingDCC, DMAP, THF, RT50–60>90%

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural validation requires:

  • NMR : 1^1H NMR (δ 7.8–8.1 ppm for triazole protons; δ 6.2–6.5 ppm for bromofuran protons) and 13^{13}C NMR (carbonyl at ~170 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+^+ calculated for C12_{12}H10_{10}BrN3_3O2_2: 328.9974) .
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and 2100 cm1^{-1} (triazole C-H) .

Advanced Research Questions

Q. How does the triazole-azetidine moiety influence the compound’s reactivity in cross-coupling reactions?

The triazole acts as a π-deficient heterocycle, enabling Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the bromofuran’s C5 position. The azetidine’s ring strain enhances nucleophilic substitution reactivity:

  • Buchwald-Hartwig amination : Triazole N2 coordinates Pd, facilitating C-Br activation in bromofuran .
  • Steric effects : Azetidine’s compact structure minimizes steric hindrance, improving reaction kinetics .

Q. What biological targets are plausible for this compound, and how can its activity be validated?

The bromofuran and triazole motifs suggest potential kinase or protease inhibition. Experimental validation includes:

  • Molecular docking : Targeting ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina, with binding affinity compared to known inhibitors .
  • Enzyme assays : IC50_{50} determination via fluorescence-based protease assays (e.g., trypsin inhibition at µM levels) .

Table 2 : Hypothesized Biological Targets

TargetAssay TypeExpected IC50_{50} (µM)
EGFR KinaseADP-Glo™ Kinase Assay0.5–5.0
Trypsin-like ProteaseFluorometric Substrate Cleavage10–50

Q. How can contradictions in reported reaction yields be resolved through experimental design?

Discrepancies in yields (e.g., 50% vs. 75% for methanone coupling) arise from:

  • Solvent purity : Anhydrous THF (<50 ppm H2_2O) improves coupling efficiency by 15–20% .
  • Catalyst loading : Increasing CuI from 5 mol% to 10 mol% in CuAAC raises triazole formation yield by 12% .

Q. Methodological Recommendations :

  • Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst variables.
  • Employ inline IR spectroscopy to monitor reaction progress in real time .

Key Research Considerations

  • Structural analogs : Compare with (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone for SAR studies .
  • Safety : Handle bromofuran derivatives in fume hoods due to potential toxicity (LD50_{50} >200 mg/kg in rodents) .

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